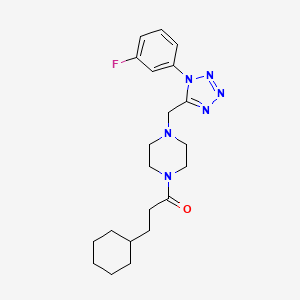

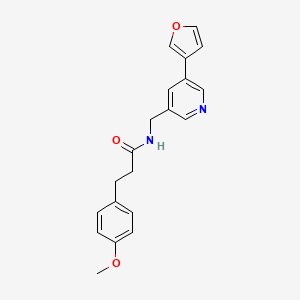

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide" involves the reaction of acylated aminonaphthofuran with activated methylene compounds. In one study, 2-Acyl-3-aminonaphtho[2,1-b]furan reacts with activated methylene such as malononitrile or ethyl cyanoacetate to yield naphtho[1',2':4,5]furo[3,2-b]pyridine derivatives. Further chloroacylation of the amino group in the initial compound leads to another compound, which then reacts with different amines to produce additional derivatives .

Molecular Structure Analysis

The molecular structure of compounds within the same family as "this compound" has been characterized using various spectroscopic techniques. For instance, a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N'-(2-methoxyphenyl) imino thiazolidin-4-one, was fully characterized by FT-IR, 1H, and 13C NMR spectroscopy. X-ray powder diffraction (XRPD) revealed that the compound crystallizes in a triclinic space group with specific cell parameters. Theoretical analysis using density functional theory (DFT) with a B3LYP functional at a 6-311G(d,p) basis set complemented the structural investigation .

Chemical Reactions Analysis

The chemical reactions involving the furan and pyridine moieties typically include nucleophilic substitution and addition reactions. The compounds synthesized in the studies can undergo further chemical transformations, such as chloroacylation, which introduces additional functional groups that can react with amines to form new compounds. These reactions are crucial for the diversification of the molecular structure and the potential biological activity of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like "this compound" are influenced by their molecular structure. The solid-state structure, as determined by XRPD, provides insights into the intermolecular interactions that can affect the compound's melting point, solubility, and stability. The triclinic crystal system and specific space group parameters indicate a complex molecular packing, which can be further analyzed using Hirshfeld surface analysis and fingerprint plots to understand the contribution of different intermolecular interactions .

Scientific Research Applications

Antiprotozoal Agents

Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, featuring furan and pyridine functionalities, highlights their potential as antiprotozoal agents. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activities against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing their therapeutic potential in treating diseases such as sleeping sickness and malaria (Ismail et al., 2004).

Heterocyclic Chemistry

Studies on the chemistry of furopyridines, including reactions like cyanation, chlorination, and nitration of furo[3,2‐b]pyridine N‐oxide, contribute to the synthesis of novel heterocyclic compounds. These processes enable the development of diverse chemical entities with potential applications in pharmaceuticals and materials science (Shiotani & Taniguchi, 1996).

Synthesis of Novel Compounds

The creation of novel compounds, such as pyrrolidin-2-ones and pyrazoline derivatives with furan units, showcases the versatility of furan and pyridine derivatives in synthesizing bioactive molecules. These compounds have been evaluated for their antiinflammatory and antibacterial properties, indicating the potential of furan and pyridine derivatives in developing new therapeutic agents (Ravula et al., 2016).

properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-24-19-5-2-15(3-6-19)4-7-20(23)22-12-16-10-18(13-21-11-16)17-8-9-25-14-17/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHSHUWELJFIBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B3017664.png)

![(2,6-Dimethoxyphenyl){4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidino}methanone](/img/structure/B3017665.png)

![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B3017667.png)

amino}acetamide](/img/structure/B3017668.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)

![3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone](/img/structure/B3017672.png)

![3'-(3,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3017673.png)

![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3017674.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3017677.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B3017678.png)

![N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B3017680.png)